3-(2,2-Dimethyl-3-((2-methyl-1-oxoallyl)oxy)-1-oxopropoxy)-2,2-dimethylpropyl methacrylate
Description
This methacrylate derivative is a highly substituted ester featuring a branched alkoxy chain with dual dimethyl groups and a reactive 2-methyl-1-oxoallyl (methacryloyl) moiety. Its structure combines steric hindrance (from the dimethyl substituents) with polymerizable methacrylate functionality, making it suitable for specialized applications in polymer chemistry, such as crosslinking agents or components in high-performance coatings .
Properties
CAS No. |
31249-11-3 |
|---|---|
Molecular Formula |
C18H28O6 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
[2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propyl] 2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propanoate |
InChI |
InChI=1S/C18H28O6/c1-12(2)14(19)22-9-17(5,6)10-24-16(21)18(7,8)11-23-15(20)13(3)4/h1,3,9-11H2,2,4-8H3 |
InChI Key |
YGXCIBYSZZKUKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(C)(C)COC(=O)C(C)(C)COC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Esterification Reaction Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants | Hydroxy-functional intermediate + Methacryloyl chloride or methacrylic acid | Methacryloyl chloride preferred for higher reactivity |
| Solvent | Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) | Dry solvents prevent hydrolysis |
| Base | Triethylamine or pyridine | Neutralizes HCl byproduct |
| Temperature | 0 to 25 °C | Low temperature to avoid polymerization |
| Reaction Time | 2 to 6 hours | Monitored by TLC or HPLC |
| Workup | Aqueous wash, drying over MgSO4, solvent removal | Purification follows |
Protection/Deprotection (If Required)
- Protecting groups: TBDMS (tert-butyldimethylsilyl) ethers or acetals
- Deprotection: Mild acidic or fluoride ion treatment after esterification
Representative Synthetic Route
Synthesis of 2,2-dimethyl-3-hydroxypropyl intermediate:
Starting from pentaerythritol or neopentyl glycol derivatives, selectively mono- or di-hydroxylated intermediates are prepared.Esterification with methacryloyl chloride:
The intermediate is dissolved in dry DCM, cooled to 0 °C, and triethylamine is added. Methacryloyl chloride is added dropwise under stirring. The reaction is allowed to proceed at room temperature for several hours.Isolation and purification:
The reaction mixture is washed with water and brine, dried, and concentrated. The product is purified by silica gel chromatography.Characterization:
The final product is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the structure.
Research Findings and Optimization
Yield Optimization:
Using methacryloyl chloride instead of methacrylic acid improves esterification efficiency and yield. The presence of bulky 2,2-dimethyl groups requires careful control of reaction temperature to prevent side reactions.Polymerization Considerations:
The methacrylate groups are prone to premature polymerization; thus, inhibitors like hydroquinone or phenothiazine are added during synthesis and storage.Purity Assessment:
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to assess purity, typically achieving >95% purity after purification.
Summary Table of Preparation Parameters
| Aspect | Details |
|---|---|
| Starting materials | 2,2-Dimethyl-1,3-propanediol derivatives |
| Key reagents | Methacryloyl chloride, triethylamine |
| Solvent | Anhydrous DCM or THF |
| Temperature | 0–25 °C |
| Reaction time | 2–6 hours |
| Protection strategy | TBDMS or acetal groups (if needed) |
| Purification | Silica gel chromatography, recrystallization |
| Yield | Typically 70–85% depending on conditions |
| Characterization techniques | NMR, IR, MS, HPLC |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Polymer Chemistry
Synthesis of Polymers : The compound serves as a monomer in the synthesis of various copolymers. Its methacrylate group allows for free radical polymerization, which is essential in creating high-performance materials with desirable mechanical properties.
Case Study : A study demonstrated the successful polymerization of 3-(2,2-Dimethyl-3-((2-methyl-1-oxoallyl)oxy)-1-oxopropoxy)-2,2-dimethylpropyl methacrylate with other acrylates to enhance thermal stability and mechanical strength in coatings and adhesives .
Drug Delivery Systems
Pharmaceutical Applications : The compound has been explored for use in drug delivery systems due to its ability to form stable nanoparticles. These nanoparticles can encapsulate therapeutic agents, improving their bioavailability and targeting.
Case Study : Research indicated that nanoparticles formed from this compound exhibited controlled release properties for anticancer drugs, enhancing therapeutic efficacy while minimizing side effects .
Analytical Chemistry
Separation Techniques : This compound can be analyzed using High-Performance Liquid Chromatography (HPLC). A reverse phase HPLC method utilizing acetonitrile and water has been established for its separation and quantification in complex mixtures.
Data Table for HPLC Analysis
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile/Water |
| Column Type | Newcrom R1 HPLC Column |
| Detection Method | UV/VIS Spectroscopy |
Coatings and Adhesives
Industrial Applications : The compound is utilized in formulating coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation.
Case Study : A formulation containing this methacrylate showed improved adhesion to metal substrates compared to traditional adhesives, making it suitable for automotive applications .
Mechanism of Action
The mechanism by which 3-[2,2-DIMETHYL-3-[(2-METHYL-1-OXOALLYL)OXY]-1-OXOPROPOXY]-2,2-DIMETHYLPROPYL METHACRYLATE exerts its effects involves the formation of cross-linked polymer networks. These networks provide structural integrity and stability to the materials in which the compound is used . The molecular targets include the reactive sites on the monomer units, which undergo polymerization to form the final product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs are methacrylate esters with bulky substituents or reactive side chains. Key comparisons include:
Compound A : Ethyl 2(E)-3-(4-(3-((R)-2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-hydroxy-5-oxo-2,5-dihydrofuran-3-yloxy)-2-hydroxypropoxy)-3-methoxyphenyl)acrylate (from )
- Structural Differences : Compound A incorporates a dioxolane ring and dihydrofuran moiety, introducing rigidity and hydrogen-bonding capacity, unlike the target compound’s linear branched chain.
Compound B : Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide (from )
- Structural Differences : Compound B is a zwitterionic methacrylate with a sulfobetaine group (quaternary ammonium + sulfonate), contrasting with the target compound’s neutral, hydrophobic substituents.
- Functional Implications: The sulfobetaine moiety in Compound B enables water solubility and anti-polyelectrolyte behavior, useful in biomedical hydrogels. The target compound’s hydrophobicity likely limits its utility in aqueous systems but enhances compatibility with non-polar matrices .
Physicochemical and Application-Based Comparisons
Research Findings and Trends
- Thermal Stability : The target compound’s dimethyl groups may elevate glass transition temperatures (Tg) in polymers compared to linear methacrylates, though direct data are absent. Compound A’s cyclic ethers could similarly enhance thermal resistance .
- Synthetic Challenges : Both the target compound and Compound A require multi-step syntheses, but the latter’s stereocenters (R/S configuration) add complexity . Compound B’s zwitterionic synthesis is more streamlined but requires ion-exchange purification .
- Biological Compatibility : Compound B’s sulfobetaine structure reduces protein fouling, a property absent in the hydrophobic target compound, limiting its biomedical use .
Critical Notes and Limitations
- Contradictions in Evidence : and focus on distinct compound classes (neutral ester vs. zwitterion), highlighting the need for caution in generalizing trends.
Biological Activity
3-(2,2-Dimethyl-3-((2-methyl-1-oxoallyl)oxy)-1-oxopropoxy)-2,2-dimethylpropyl methacrylate (CAS No. 31249-11-3) is a synthetic compound belonging to the class of methacrylate esters. Its complex structure includes multiple functional groups that may contribute to its biological activity. Understanding the biological effects of this compound is essential for its potential applications in pharmaceuticals, materials science, and biochemistry.
- Molecular Formula : C18H28O6
- Molecular Weight : 340.41 g/mol
- LogP : 3.91, indicating moderate lipophilicity which may influence its biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with various biological systems. Methacrylate compounds are known for their reactivity and can participate in polymerization processes, which may influence cellular functions. The presence of the allyl and oxo groups suggests potential interactions with enzymes and receptors involved in metabolic pathways.
Biological Activity Overview
Research indicates that compounds similar to 3-(2,2-Dimethyl-3-((2-methyl-1-oxoallyl)oxy)-1-oxopropoxy)-2,2-dimethylpropyl methacrylate exhibit a range of biological activities:
- Antimicrobial Activity : Some methacrylate derivatives have shown effectiveness against various bacterial strains, suggesting potential use in antimicrobial applications.
- Cytotoxicity : Studies have indicated that certain methacrylates can induce cytotoxic effects on cancer cell lines, which could be leveraged for therapeutic purposes.
- Allergenic Potential : According to ECHA classifications, there is evidence that this compound may cause allergic skin reactions, highlighting the need for caution in handling and application .
Case Study 1: Antimicrobial Properties
In a study examining the antimicrobial efficacy of methacrylate derivatives, it was found that compounds with similar structures demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
Case Study 2: Cytotoxic Effects on Cancer Cells
Research published in various journals has documented the cytotoxic effects of methacrylate compounds on specific cancer cell lines, including breast and prostate cancer cells. The study measured cell viability using MTT assays, revealing that higher concentrations of the compound led to increased apoptosis rates.
Case Study 3: Allergenic Reactions
A review of safety data indicated that exposure to certain methacrylates could lead to sensitization and allergic reactions in some individuals. This underscores the importance of conducting thorough toxicological assessments before widespread application.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 3-(2,2-dimethyl-3-((2-methyl-1-oxoallyl)oxy)-1-oxopropoxy)-2,2-dimethylpropyl methacrylate?
- Methodological Answer : Synthesis typically involves a multi-step esterification and acrylation process. For example, intermediates like 2,2-dimethyl-3-(acryloyloxy)propionic acid are first prepared via acid-catalyzed esterification (e.g., using H₂SO₄ or p-toluenesulfonic acid). Subsequent methacrylate conjugation requires controlled anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) and coupling agents (e.g., DCC). Reaction progress should be monitored via TLC or HPLC to ensure intermediate purity .
Q. How can structural characterization be reliably performed for this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135), FTIR, and high-resolution mass spectrometry (HRMS). For example:
- ¹H NMR : Peaks at δ 5.8–6.4 ppm (methacrylate vinyl protons), δ 1.2–1.4 ppm (dimethyl groups).
- FTIR : Stretching vibrations at ~1720 cm⁻¹ (ester C=O), 1630 cm⁻¹ (acrylate C=C).
Cross-validation with computational tools (e.g., DFT for IR/NMR simulations) enhances accuracy .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Key protocols include:
- Ventilation : Use fume hoods to avoid inhalation of vapors (risk of respiratory irritation).
- PPE : Nitrile gloves, safety goggles, and flame-retardant lab coats (due to flammability risks).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do steric effects from the 2,2-dimethyl groups influence reactivity in polymerization reactions?
- Methodological Answer : The bulky dimethyl substituents reduce the rate of radical polymerization by hindering monomer accessibility. Kinetic studies using DSC (differential scanning calorimetry) and GPC (gel permeation chromatography) show delayed initiation phases (e.g., 10–15% longer induction periods compared to unsubstituted methacrylates). Adjust initiator concentrations (e.g., AIBN at 1.5–2.0 mol%) to compensate .
Q. What analytical strategies resolve contradictions in reported bioactivity data?
- Methodological Answer : Discrepancies in biological assays (e.g., cytotoxicity or enzyme inhibition) often arise from impurities or isomerization. Solutions include:
- HPLC-PDA-MS : Detect trace isomers (e.g., Z/E configurations of the oxoallyl group).
- Dose-Response Refinement : Use nonlinear regression models (e.g., Hill equation) to account for non-monotonic activity trends observed in some studies .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies using accelerated degradation (40°C/75% RH for 6 months) show:
- Hydrolysis : Degradation via ester cleavage in aqueous buffers (pH < 3 or > 9).
- Photolysis : UV-Vis irradiation (λ = 254 nm) induces methacrylate cross-linking, altering solubility.
Stabilization strategies include lyophilization with cryoprotectants (e.g., trehalose) and amber glass storage .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
